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Compound of Interest

Compound Name: 3-ethylfuran-2-carboxylic Acid

CAS No.: 704913-85-9

Cat. No.: B2766179

Get Quote

Executive Summary
In the realm of medicinal chemistry and advanced organic synthesis, substituted furans serve

as critical pharmacophores and versatile building blocks. 3-Ethylfuran-2-carboxylic acid
(CAS: 4913-85-9)[1] is a highly functionalized heteroaromatic compound whose precise

structural verification is paramount for downstream drug development[2]. This whitepaper

provides an in-depth, self-validating technical guide to the synthesis, sample preparation, and

rigorous spectroscopic characterization (NMR, FT-IR, and MS) of 3-ethylfuran-2-carboxylic
acid, grounded in established empirical data[3].

Synthetic Methodology & Sample Preparation
To acquire high-fidelity spectroscopic data, the analyte must be synthesized and purified to

near-absolute homogeneity. The optimal route involves a Darzens-type condensation followed

by a regiospecific saponification[3].

Step-by-Step Synthesis Protocol
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This protocol is designed as a self-validating system: physical checkpoints (e.g., phase

changes, melting points) act as quality control gates before proceeding to instrumental

analysis.

Phase 1: Formation of Methyl 3-ethylfuran-2-carboxylate

Reagent Assembly: In a flame-dried flask under inert atmosphere, combine 1,1-dimethoxy-3-

pentanone (156 mmol) and methyl chloroacetate (250 mmol) in 125 mL of anhydrous diethyl

ether (Et₂O)[3].

Temperature-Controlled Condensation: Cool the mixture to -10 °C. Causality: Strict thermal

control prevents runaway exothermic side reactions and minimizes the formation of

unwanted polymeric byproducts.

Base Addition: Slowly add freshly prepared powdered sodium methoxide (NaOMe, 250

mmol) in small portions over 30 minutes, ensuring the internal temperature never exceeds -5

°C[3].

Aromatization: Stir for 2 hours at -10 °C, then allow the system to warm to room temperature

overnight to drive the cyclization and aromatization of the furan ring[3].

Purification: Distill the crude mixture under reduced pressure. The intermediate ester elutes

as a colorless oil at 80–95 °C (15 mm Hg)[3].

Phase 2: Saponification to 3-Ethylfuran-2-carboxylic Acid

Hydrolysis: Suspend 4.0 g (26 mmol) of the intermediate ester in 30 mL of 10% aqueous

NaOH. Heat at reflux for 2 hours until the mixture becomes completely homogeneous[3].

Validation Checkpoint: Homogeneity indicates the complete conversion of the hydrophobic

ester into the water-soluble sodium carboxylate salt.

Precipitation: Cool the reaction to 0 °C and slowly acidify with concentrated HCl[3]. The

target acid will crash out as a white precipitate.

Isolation: Collect the precipitate via vacuum filtration. Wash with copious amounts of cold

H₂O. Causality: Cold water effectively removes residual inorganic salts (NaCl) without

solubilizing the target organic acid.
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Drying: Dry under high-vacuum to afford the pure product (Yield: ~94%). Validation

Checkpoint: The final white solid must exhibit a sharp melting point of 106–107 °C[3].

Workflow Visualization
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Caption: Synthetic workflow for 3-ethylfuran-2-carboxylic acid via ester intermediate.
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Spectroscopic Data Analysis & Causality
The following data represents the definitive spectroscopic signature of 3-ethylfuran-2-
carboxylic acid (C₇H₈O₃)[2][3].

Nuclear Magnetic Resonance (NMR) Spectroscopy
Acquisition Protocol: Samples should be dissolved in CDCl₃ containing 0.03% v/v TMS as an

internal standard. For ¹H-NMR, use a 400 MHz spectrometer; for ¹³C-NMR, use 100 MHz[3].

Self-Validation: The total absence of a singlet at ~3.87 ppm (the methyl ester protons) in the ¹H

spectrum confirms 100% conversion during saponification[3].

Table 1: ¹H-NMR Data (400 MHz, CDCl₃)[3]

Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

Assignment

1.22 Triplet (t) 3H 7.6 Ethyl -CH₃

2.85 Quartet (q) 2H 7.6 Ethyl -CH₂-

6.46 Doublet (d) 1H 1.6 Furan H-4

7.52 Doublet (d) 1H 1.6 Furan H-5

12.31
Broad Singlet

(brs)
1H - -COOH

Mechanistic Insight: The highly deshielded broad singlet at 12.31 ppm is characteristic of a

carboxylic acid proton participating in strong intermolecular hydrogen bonding. The furan ring

protons exhibit a classic ³J (or ⁴J depending on resonance contributors) coupling of 1.6 Hz,

dictated by the rigid, planar geometry of the heteroaromatic ring[3]. H-5 (7.52 ppm) is

significantly more deshielded than H-4 (6.46 ppm) due to its direct adjacency to the

electronegative furan oxygen.

Table 2: ¹³C-NMR Data (100 MHz, CDCl₃)[3]
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Chemical Shift (δ, ppm) Assignment Causality / Rationale

14.2 Ethyl -CH₃
Standard aliphatic methyl

carbon.

19.4 Ethyl -CH₂-
Aliphatic methylene, slightly

deshielded by the furan ring.

113.9 Furan C-4

Aromatic carbon, relatively

shielded compared to

heteroatom-adjacent carbons.

138.9 Furan C-3

Substituted aromatic carbon

(attached to the electron-

donating ethyl group).

140.3 Furan C-2

Substituted aromatic carbon

(attached to the electron-

withdrawing COOH).

146.5 Furan C-5

Highly deshielded aromatic

carbon adjacent to the furan

oxygen.

165.0 -COOH
Carbonyl carbon of the

carboxylic acid.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Acquisition Protocol: Data acquired neat (e.g., via Attenuated Total Reflectance, ATR) to

capture the true solid-state hydrogen-bonding network[3].

Table 3: FT-IR Data (Neat)[3]
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Wavenumber (cm⁻¹) Vibrational Mode Diagnostic Significance

3139 O-H & C-H stretch

Broadness indicates

intermolecular H-bonding;

sharp underlying peaks are

furan C-H stretches.

1675 C=O stretch

Lowered frequency due to

extensive conjugation with the

furan π-system.

1593, 1490 C=C stretch

Confirms the presence of the

heteroaromatic furan

framework.

1285 C-O stretch
Characteristic of the carboxylic

acid C-O single bond.

Mechanistic Insight: An isolated aliphatic carboxylic acid typically exhibits a C=O stretch around

1710–1720 cm⁻¹. Here, the stretch is observed at a remarkably low 1675 cm⁻¹[3]. This

causality stems from resonance delocalization: the π-electrons from the furan ring delocalize

into the carbonyl group, imparting single-bond character to the C=O bond, thereby lowering its

force constant and resulting vibrational frequency.

Mass Spectrometry (MS)
The compound possesses a monoisotopic mass of 140.04735 Da[2]. Under standard Electron

Ionization (EI-MS) conditions, the molecule undergoes predictable, diagnostically useful

fragmentation pathways.

Mechanistic Insight: The molecular ion [M]⁺ at m/z 140 typically undergoes an initial α-cleavage

to expel a hydroxyl radical (•OH), yielding a highly stable, resonance-stabilized acylium ion at

m/z 123. Subsequent loss of carbon monoxide (CO) generates a furanium ion at m/z 95. A

secondary, less dominant pathway involves the cleavage of the ethyl group's terminal methyl

radical (•CH₃) via allylic/benzylic-type stabilization, yielding an ion at m/z 125.
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Caption: Primary EI-MS fragmentation pathways for 3-ethylfuran-2-carboxylic acid.

Conclusion
The rigorous characterization of 3-ethylfuran-2-carboxylic acid relies on the convergence of

multiple spectroscopic techniques. The downfield ¹H-NMR shift of the acid proton (12.31 ppm)

[3], the conjugated C=O stretch in FT-IR (1675 cm⁻¹)[3], and the specific fragmentation

patterns in MS collectively create an unmistakable fingerprint. By adhering to the self-validating

synthetic and analytical protocols outlined above, researchers can ensure absolute structural

integrity for downstream pharmaceutical applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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